molecular formula C12H14N2O3 B13684944 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol

2-(2,4-Dimethoxyphenyl)imidazole-5-methanol

Cat. No.: B13684944
M. Wt: 234.25 g/mol
InChI Key: HZXGUULAFFOPNE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the use of internal alkynes and iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ to yield the imidazole .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using multicomponent reactions. These reactions involve the use of readily available starting materials, such as 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, in the presence of a catalyst like diethyl ammonium hydrogen phosphate. This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the imidazole ring or the methanol group, using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of the dimethoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other imidazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

[2-(2,4-dimethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-13-6-8(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

HZXGUULAFFOPNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(N2)CO)OC

Origin of Product

United States

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